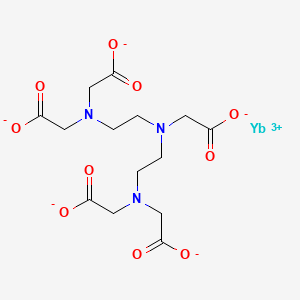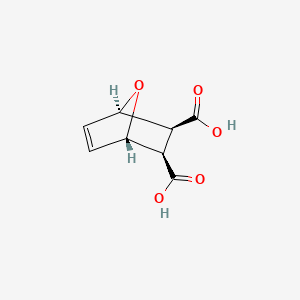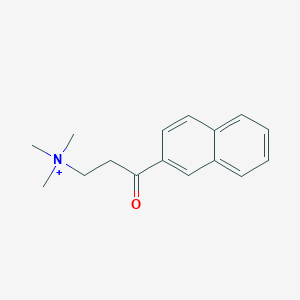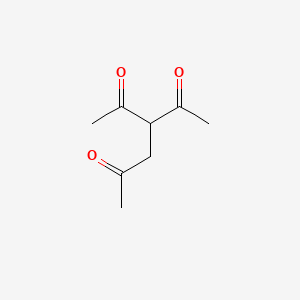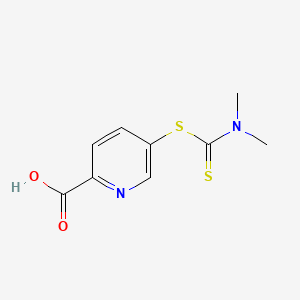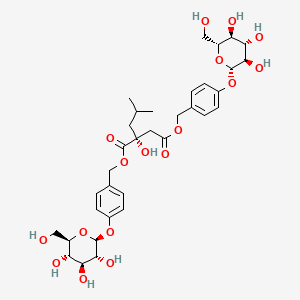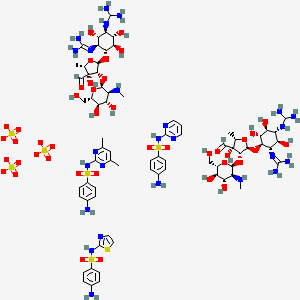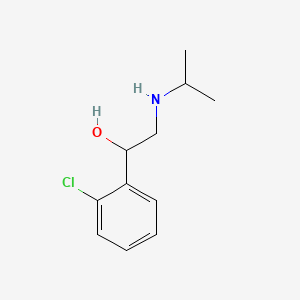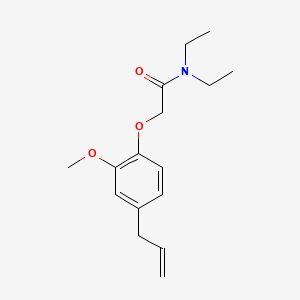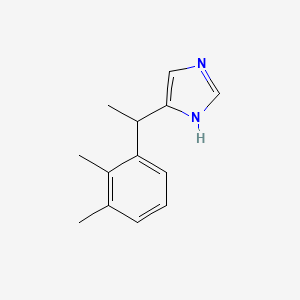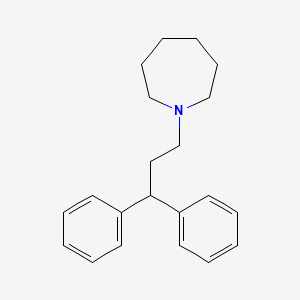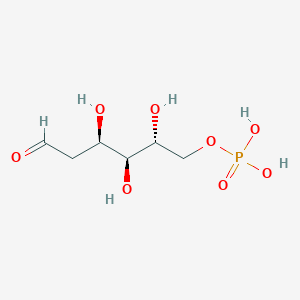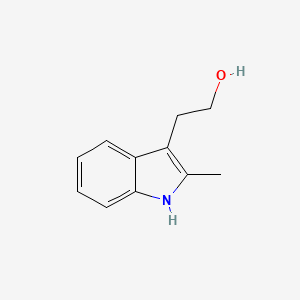
2-(2-methyl-1H-indol-3-yl)ethanol
Descripción general
Descripción
“2-(2-methyl-1H-indol-3-yl)ethanol” is a chemical compound with the molecular formula C11H13NO . It is a derivative of indole, a common structure found in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of indole derivatives with various reagents. For instance, 2-(1H-Indol-3-yl)acetic acid can be transformed into ethyl 2-(1H-indol-3-yl)acetate in the presence of sulfuric acid and ethanol . This compound can then react with hydrazine monohydrate in methanol to form 2-(1H-Indol-3-yl)acetohydrazide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-methyl-1H-indol-3-yl)ethanol” include a molecular weight of 175.23 g/mol, a predicted density of 1.180±0.06 g/cm3, a melting point of 56.5 °C, and a boiling point of 143-144 °C (at 0.01 Torr pressure) .
Aplicaciones Científicas De Investigación
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One of the compounds showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
- Indole derivatives have also been evaluated for their in vitro antiproliferative activities against various cancer cell lines . Some of the synthesized compounds demonstrated effective activities towards the tumour cell lines .
- Indole derivatives have been associated with a broad spectrum of biological activities, including antimicrobial properties .
Antiviral Activity
Anticancer Activity
Antimicrobial Activity
Antitubercular Activity
Anti-inflammatory Activity
Antidiabetic Activity
- Indole derivatives have shown potential as anti-HIV agents . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
- Indole derivatives have been associated with antioxidant properties . These derivatives are known to have a broad spectrum of biological activities .
- Indole derivatives have been associated with antimalarial properties . They have been found to be effective against various strains of malaria .
- Indole derivatives have shown potential as anticholinesterase agents . They have been found to inhibit the activity of cholinesterase, an enzyme that plays a key role in nerve function .
- Certain indole derivatives have been used in combination with other drugs to treat patients hospitalized for influenza A (H3N2) infection . This treatment has been found to reduce the mortality of the patients .
Anti-HIV Activity
Antioxidant Activity
Antimalarial Activity
Anticholinesterase Activities
Treatment of Influenza A (H3N2) Infection
Synthesis of Various Functional Derivatives
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(6-7-13)10-4-2-3-5-11(10)12-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUCKJDMLKIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349744 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)ethanol | |
CAS RN |
56895-60-4 | |
| Record name | 1H-Indole-3-ethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
